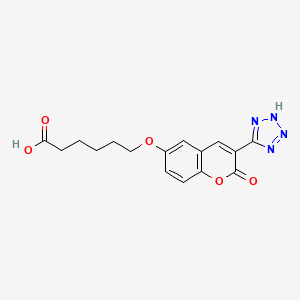
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- is a complex organic compound with a molecular formula of C16H16N4O5 This compound is characterized by the presence of a hexanoic acid chain linked to a benzopyran ring, which is further substituted with a tetrazole group
Preparation Methods
The synthesis of Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- involves multiple steps. The process typically starts with the preparation of the benzopyran ring, followed by the introduction of the tetrazole group. The final step involves the attachment of the hexanoic acid chain. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- involves its interaction with specific molecular targets. The tetrazole group is known to bind to certain enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- can be compared with similar compounds such as:
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-: Differing by the position of the benzopyran substitution.
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-:
Properties
CAS No. |
103876-53-5 |
|---|---|
Molecular Formula |
C16H16N4O5 |
Molecular Weight |
344.32 g/mol |
IUPAC Name |
6-[2-oxo-3-(2H-tetrazol-5-yl)chromen-6-yl]oxyhexanoic acid |
InChI |
InChI=1S/C16H16N4O5/c21-14(22)4-2-1-3-7-24-11-5-6-13-10(8-11)9-12(16(23)25-13)15-17-19-20-18-15/h5-6,8-9H,1-4,7H2,(H,21,22)(H,17,18,19,20) |
InChI Key |
RAUYALIBIJQRKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCCCCCC(=O)O)C=C(C(=O)O2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















